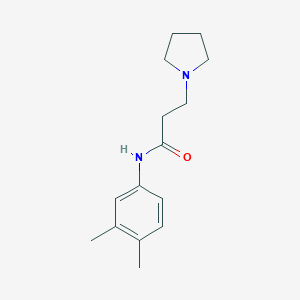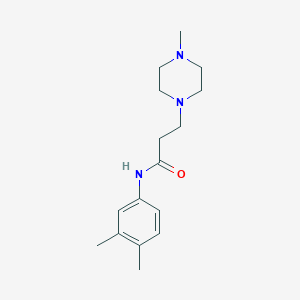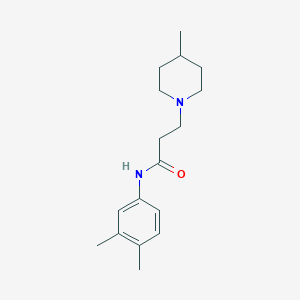
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and an indan-5-yl-propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Methyl Groups: The 2,6-dimethyl substitution on the morpholine ring can be achieved through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Indan-5-yl Group: The indan-5-yl group can be introduced via a Friedel-Crafts acylation reaction using indan and an appropriate acyl chloride.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide linkage through an amidation reaction between the indan-5-yl group and the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the indan-5-yl-propionamide moiety.
N-(2,6-Dimethylmorpholin-4-yl)-propionamide: Another related compound with a similar morpholine ring but different substituents.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of both the morpholine ring and the indan-5-yl-propionamide moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H26N2O2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C18H26N2O2/c1-13-11-20(12-14(2)22-13)9-8-18(21)19-17-7-6-15-4-3-5-16(15)10-17/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3,(H,19,21) |
Clave InChI |
YHWWUONTQSLJCH-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
SMILES canónico |
CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248077.png)

![N-(3,4-dimethylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248080.png)


![3-[benzyl(methyl)amino]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B248083.png)








